tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C17H29NO3 and a molecular weight of 295.42 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a piperidine ring, a cyclopropyl group, and a formyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: The compound is studied for its potential biological activities. It is used in the development of new pharmaceuticals and as a reference compound in biochemical assays .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique structural features make it valuable for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, while the piperidine ring can interact with biological receptors. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
- tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl (2S)-2-(propan-2-yl)piperazine-1-carboxylate
Comparison: While these compounds share some structural similarities, tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate is unique due to the presence of the formyl group and the specific arrangement of the cyclopropyl and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C17H29NO3 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
tert-butyl 3-(2-formyl-3-propan-2-ylcyclopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H29NO3/c1-11(2)14-13(10-19)15(14)12-7-6-8-18(9-12)16(20)21-17(3,4)5/h10-15H,6-9H2,1-5H3 |
InChI Key |
ZDFWEZFWAIVZAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(C1C2CCCN(C2)C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
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